

1,2-Dipentadecanoyl-rac-glycerol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1,2-Dipentadecanoyl-rac-glycerol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental applications of **1,2-Dipentadecanoyl-rac-glycerol**. This diacylglycerol (DAG) analog, with its unique fifteen-carbon fatty acid chains, serves as a valuable tool in lipid research and drug development.

Core Chemical and Physical Properties

1,2-Dipentadecanoyl-rac-glycerol is a synthetic diacylglycerol that is a solid at room temperature.^[1] Its defined chemical structure makes it an excellent internal standard for the quantification of endogenous diacylglycerols in complex biological samples.^[1]

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₃₃ H ₆₄ O ₅	[1]
Molecular Weight	540.9 g/mol	[1]
CAS Number	98896-79-8	[1]
Physical State	Solid	[1]
Solubility	DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.5 mg/ml	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years at -20°C	[1]

Note: A specific experimentally determined melting point and boiling point for **1,2-Dipentadecanoyl-rac-glycerol** are not readily available in the literature. High molecular weight diacylglycerols often decompose at high temperatures before a boiling point can be measured.

Biological Activity and Signaling Pathways

As a diacylglycerol, **1,2-Dipentadecanoyl-rac-glycerol** functions as a second messenger in cellular signaling. The primary effectors of DAG are the Protein Kinase C (PKC) family of serine/threonine kinases. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the cell membrane and subsequent activation.

The acyl chain composition of diacylglycerols can influence the activation of different PKC isoforms. While specific studies on the PKC isoform selectivity of **1,2-Dipentadecanoyl-rac-glycerol** are limited, research on other DAGs suggests that variations in fatty acid chain length and saturation can lead to differential activation of PKC isozymes. This suggests that **1,2-Dipentadecanoyl-rac-glycerol** may exhibit a unique profile of PKC isoform activation, making it a useful tool for dissecting the roles of specific PKC pathways in various cellular processes.

Below is a diagram illustrating the general diacylglycerol signaling pathway.



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A simplified diagram of the Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

1,2-Dipentadecanoyl-rac-glycerol is frequently utilized as an internal standard in lipidomics studies for the accurate quantification of diacylglycerol species in biological samples by gas chromatography-mass spectrometry (GC-MS). Its odd-numbered carbon chains (C15) allow for its clear separation and identification from the more common even-numbered endogenous diacylglycerols.

Protocol: Quantification of Diacylglycerols using 1,2-Dipentadecanoyl-rac-glycerol as an Internal Standard

1. Materials and Reagents:

- Biological sample (e.g., cell pellet, tissue homogenate, plasma)
- **1,2-Dipentadecanoyl-rac-glycerol** (Internal Standard)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Anhydrous sodium sulfate
- Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

- Hexane (GC grade)
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Lipid Extraction (Folch Method):

- To a known amount of biological sample, add a precise amount of **1,2-Dipentadecanoyl-rac-glycerol** internal standard solution (in chloroform/methanol).
- Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the sample.
- Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
- Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
- Vortex for 1 minute and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
- Dry the collected organic phase under a stream of nitrogen gas.
- Redissolve the dried lipid extract in a small volume of chloroform and pass it through a small column of anhydrous sodium sulfate to remove any residual water.
- Dry the final lipid extract again under nitrogen.

3. Derivatization:

- To the dried lipid extract, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS).
- Seal the vial and heat at 70°C for 30 minutes to convert the hydroxyl group of the diacylglycerols into trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.
- After cooling to room temperature, evaporate the excess derivatization reagent under a gentle stream of nitrogen.

- Reconstitute the derivatized sample in a known volume of hexane for GC-MS analysis.

4. GC-MS Analysis:

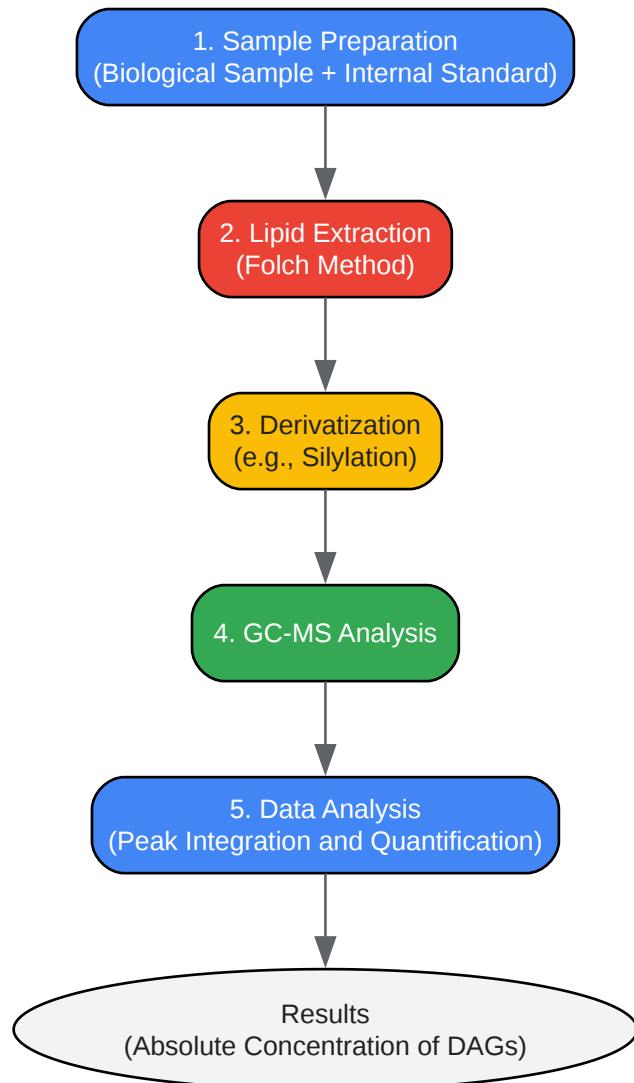
- Inject an aliquot of the derivatized sample into the GC-MS system.
- Use a temperature program that allows for the separation of the different diacylglycerol species. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the high-molecular-weight compounds.
- Set the mass spectrometer to operate in either full scan mode to identify all components or in selected ion monitoring (SIM) mode for targeted quantification of specific diacylglycerol species and the internal standard.
- Identify the peak corresponding to the TMS-ether of **1,2-Dipentadecanoyl-rac-glycerol** based on its retention time and mass spectrum.
- Identify and integrate the peaks of the endogenous diacylglycerols of interest.

5. Data Analysis:

- Calculate the peak area ratio of each endogenous diacylglycerol to the internal standard (**1,2-Dipentadecanoyl-rac-glycerol**).
- Create a calibration curve using known concentrations of diacylglycerol standards and a fixed concentration of the internal standard.
- Use the peak area ratios from the biological samples and the calibration curve to determine the absolute concentration of each diacylglycerol species in the original sample.

The following diagram outlines the experimental workflow for this protocol.

Workflow for DAG Quantification using Internal Standard

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Experimental workflow for the quantification of diacylglycerols.

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References

- 1. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
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